molecular formula C11H8N2OS B13589455 5-(Benzo[b]thiophen-3-yl)oxazol-2-amine

5-(Benzo[b]thiophen-3-yl)oxazol-2-amine

Cat. No.: B13589455
M. Wt: 216.26 g/mol
InChI Key: HMWKGRGVPLREPR-UHFFFAOYSA-N
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Description

5-(Benzo[b]thiophen-3-yl)oxazol-2-amine is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of a benzo[b]thiophene ring fused to an oxazole ring, with an amine group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[b]thiophen-3-yl)oxazol-2-amine typically involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs2CO3). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step . The reaction conditions generally include moderate temperatures and inert atmosphere to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. Companies like Biosynth and BLD Pharm offer high-quality this compound for various research applications .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[b]thiophen-3-yl)oxazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, oxazoline derivatives, and various substituted amines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-(Benzo[b]thiophen-3-yl)oxazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Benzo[b]thiophen-3-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial virulence pathways, including quorum sensing, bacterial secretion systems, and flagellar assembly. These interactions disrupt the growth and pathogenicity of bacteria, making it a potential candidate for antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[b]thiophen-3-yl)oxazol-2-amine is unique due to the presence of both benzo[b]thiophene and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

5-(1-benzothiophen-3-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C11H8N2OS/c12-11-13-5-9(14-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13)

InChI Key

HMWKGRGVPLREPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CN=C(O3)N

Origin of Product

United States

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